zinc;pyridine-2-thiolate
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Overview
Description
Zinc;pyridine-2-thiolate is a coordination compound formed by the interaction of zinc ions with pyridine-2-thiolate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;pyridine-2-thiolate typically involves the reaction of zinc salts with pyridine-2-thiol in the presence of a base. One common method is to dissolve zinc acetate in a suitable solvent, such as ethanol, and then add pyridine-2-thiol. The reaction mixture is stirred at room temperature, leading to the formation of this compound as a precipitate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of coordination chemistry and the use of large-scale reactors for similar compounds suggest that the process could be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Zinc;pyridine-2-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate ligand can be oxidized to form disulfides.
Substitution: The pyridine-2-thiolate ligand can be substituted by other ligands, such as halides or phosphines.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, and halides or phosphines for substitution reactions. Typical reaction conditions involve mild temperatures and solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolate ligand typically yields disulfides, while substitution reactions can produce a variety of coordination complexes .
Scientific Research Applications
Zinc;pyridine-2-thiolate has several scientific research applications:
Mechanism of Action
The mechanism of action of zinc;pyridine-2-thiolate involves its ability to coordinate with various molecular targets. The zinc ion acts as a Lewis acid, facilitating the activation of substrates in catalytic reactions. The thiolate ligand can participate in redox reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Zinc;2-mercaptopyridine: Similar to zinc;pyridine-2-thiolate but with different coordination properties.
Zinc;thiazolo[4,5-b]pyridine: Another zinc coordination compound with a thiazole ring fused to the pyridine ring, exhibiting different reactivity and applications.
Uniqueness
This compound is unique due to its specific coordination environment and the presence of the thiolate ligand, which imparts distinct redox properties and catalytic activity. This makes it particularly useful in applications requiring both coordination and redox capabilities .
Properties
CAS No. |
13327-60-1 |
---|---|
Molecular Formula |
C10H8N2S2Zn |
Molecular Weight |
285.7 g/mol |
IUPAC Name |
zinc;pyridine-2-thiolate |
InChI |
InChI=1S/2C5H5NS.Zn/c2*7-5-3-1-2-4-6-5;/h2*1-4H,(H,6,7);/q;;+2/p-2 |
InChI Key |
PTRHHPOMKXGTAC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)[S-].C1=CC=NC(=C1)[S-].[Zn+2] |
Origin of Product |
United States |
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